N-[(E,2E)-3-anilino-2-propenylidene]benzenaminium chloride
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Overview
Description
Malonaldehyde Dianilide Hydrochloride, also known as N-(3-phenylamino-2-propenylidene)aniline hydrochloride, is a chemical compound with the molecular formula C15H15ClN2. It is a derivative of malondialdehyde, a highly reactive compound that is a marker for oxidative stress. Malonaldehyde Dianilide Hydrochloride is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Malonaldehyde Dianilide Hydrochloride can be synthesized through the reaction of malondialdehyde with aniline in the presence of hydrochloric acid. The reaction typically involves the following steps:
Preparation of Malondialdehyde: Malondialdehyde is generated in situ by the hydrolysis of its acetal, 1,1,3,3-tetramethoxypropane, which is commercially available and shelf-stable.
Reaction with Aniline: Malondialdehyde is then reacted with aniline in the presence of hydrochloric acid to form Malonaldehyde Dianilide Hydrochloride.
Industrial Production Methods
Industrial production of Malonaldehyde Dianilide Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Malonaldehyde Dianilide Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Malonaldehyde Dianilide Hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It serves as a marker for oxidative stress and is used in studies related to lipid peroxidation and cellular damage.
Medicine: It is investigated for its potential therapeutic applications in treating diseases associated with oxidative stress.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Malonaldehyde Dianilide Hydrochloride exerts its effects through its reactive aldehyde groups. These groups can form covalent adducts with proteins, nucleic acids, and other biomolecules, leading to the formation of advanced lipoxidation end-products (ALEs). These ALEs are involved in various cellular processes, including signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
Malondialdehyde: A simpler form of Malonaldehyde Dianilide Hydrochloride, used as a marker for oxidative stress.
4-Hydroxynonenal: Another reactive aldehyde formed during lipid peroxidation.
Glucic Acid: A related compound with similar reactivity.
Uniqueness
Malonaldehyde Dianilide Hydrochloride is unique due to its dianilide structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable adducts with biomolecules makes it particularly useful in research related to oxidative stress and cellular damage .
Properties
Molecular Formula |
C15H15ClN2 |
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Molecular Weight |
258.74 g/mol |
IUPAC Name |
[(E)-3-anilinoprop-2-enylidene]-phenylazanium;chloride |
InChI |
InChI=1S/C15H14N2.ClH/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;/h1-13,16H;1H/b12-7+,17-13?; |
InChI Key |
PBKBURVPAHHUIK-AVUWLFEKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C=[NH+]C2=CC=CC=C2.[Cl-] |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC=[NH+]C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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